molecular formula C14H21BrO3Si B8237751 Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate

Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate

Cat. No.: B8237751
M. Wt: 345.30 g/mol
InChI Key: MBHFGXIRQJBCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H21BrO3Si . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydroxyl group at the fifth position is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as an intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the bromination of methyl 5-hydroxybenzoate followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl chloride. The reaction conditions usually include the use of a base such as triethylamine to facilitate the silylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate involves its role as an intermediate in chemical reactions. The bromine atom and the TBDMS-protected hydroxyl group allow for selective reactions at specific sites on the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to the presence of both the bromine atom and the TBDMS protection group, which allows for selective and controlled reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFGXIRQJBCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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